5-Bromo-4-chloro-2-iodoaniline

Vue d'ensemble

Description

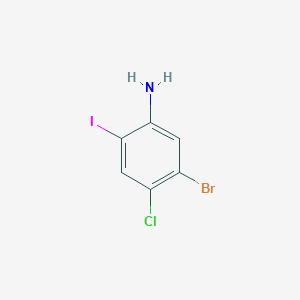

5-Bromo-4-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-iodoaniline typically involves multiple steps, starting from aniline. One common method includes:

Bromination: Aniline is first brominated to form 4-bromoaniline.

Chlorination: The 4-bromoaniline is then chlorinated to produce 4-bromo-2-chloroaniline.

Iodination: Finally, the 4-bromo-2-chloroaniline is iodinated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-chloro-2-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while oxidation and reduction can produce nitroanilines or aminobenzenes.

Applications De Recherche Scientifique

Scientific Research Applications

5-Bromo-4-chloro-2-iodoaniline finds applications in several key areas:

Chemistry

- Building Block for Synthesis : It is utilized in the synthesis of various organic compounds, particularly in the pharmaceutical industry for developing new drugs and agrochemicals .

- Reactivity Studies : The compound's halogen substituents enhance its electrophilicity, making it suitable for nucleophilic substitution reactions, which are crucial in organic synthesis.

Biology

- Enzyme Interaction Studies : Researchers use this compound to investigate enzyme interactions and as a probe in biochemical assays. Its structural characteristics allow it to interact with specific molecular targets within biological systems .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial properties, showing effectiveness against various bacterial strains.

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly as a precursor for synthesizing kinase inhibitors and other therapeutic agents .

- Anticancer Research : Investigations have shown that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell cycle regulation.

Industrial Applications

- Production of Dyes and Pigments : In industrial settings, this compound is employed in the manufacture of dyes and specialty chemicals due to its reactivity and ability to form stable products .

Case Studies

Several case studies highlight the applications of this compound in research:

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloro-2-iodoaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogen atoms can influence its binding affinity and specificity towards molecular targets, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-iodoaniline

- 4-Chloro-2-iodoaniline

- 2-Bromo-4-chloroaniline

- 2-Iodoaniline

Uniqueness

5-Bromo-4-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other halogenated anilines. The combination of bromine, chlorine, and iodine provides a versatile platform for further chemical modifications and applications in various fields .

Activité Biologique

5-Bromo-4-chloro-2-iodoaniline (C6H4BrClIN) is a halogenated aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

- Molecular Formula : C6H4BrClIN

- Molecular Weight : 332.36 g/mol

- CAS Number : 1263376-97-1

The compound features three halogen substituents (bromine, chlorine, and iodine), which contribute to its unique reactivity and biological properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, typically involving halogenation of aniline derivatives. The following synthetic route is commonly employed:

- Starting Material : Aniline

- Reagents : Bromine, chlorine, and iodine sources

- Conditions : Electrophilic aromatic substitution reactions under controlled temperatures

This compound serves as an important intermediate in the synthesis of more complex biologically active molecules.

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its structural characteristics. Notable activities include:

- Anticancer Activity : Research indicates that compounds with similar halogenated structures can inhibit receptor tyrosine kinase (RTK) signaling pathways. For instance, some studies have shown that halogenated anilines can act as multikinase inhibitors, potentially serving as anticancer agents by targeting vascular endothelial growth factor receptor (VEGFR) pathways .

- Antimicrobial Properties : The presence of halogens in the structure has been linked to increased antimicrobial activity against various pathogens. Compounds with similar configurations have shown effectiveness against bacteria and fungi .

Case Studies and Research Findings

- Anticancer Potential :

- Antimicrobial Activity :

-

Structure-Activity Relationship (SAR) :

- An evaluation of various halogenated anilines indicated that the position and type of halogen substituents significantly influence biological activity. The combination of bromine, chlorine, and iodine in this compound appears to enhance its reactivity towards biological targets compared to other aniline derivatives .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRCWGIMZMJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.